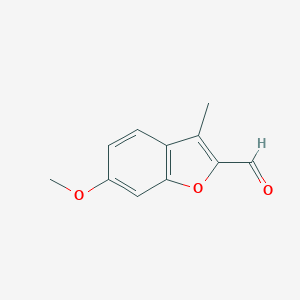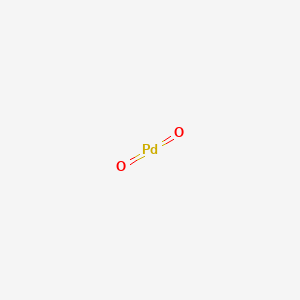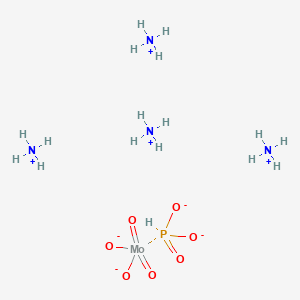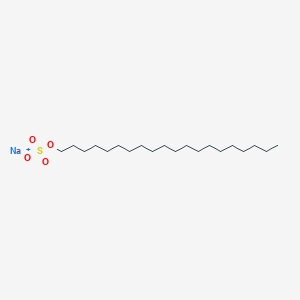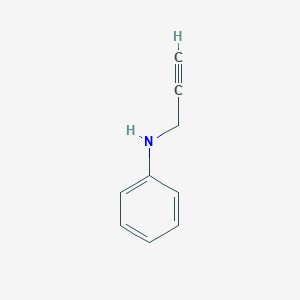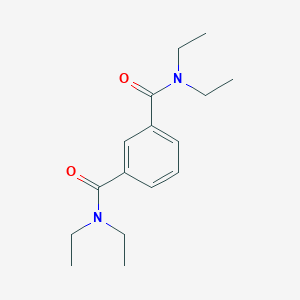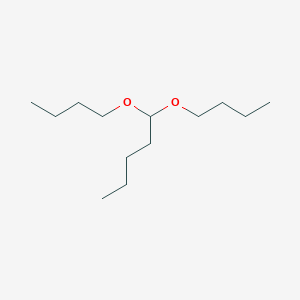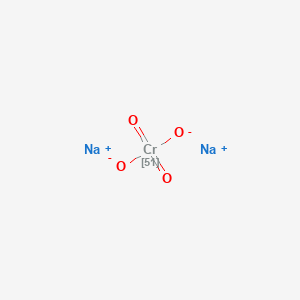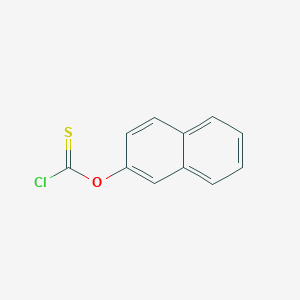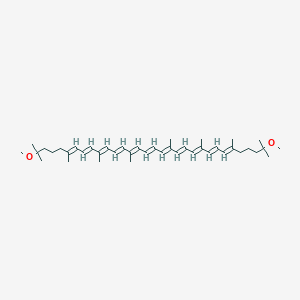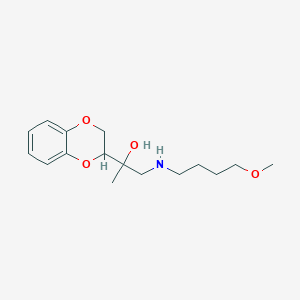
alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol, also known as MDBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and research. MDBM is a synthetic compound that belongs to the family of benzodioxan derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol is not yet fully understood. However, it is believed that alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol exerts its effects by interacting with various cellular targets and signaling pathways. alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to inhibit the activity of certain enzymes and proteins, which may contribute to its antitumor and antimicrobial properties.
Biochemische Und Physiologische Effekte
Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol can induce apoptosis, or programmed cell death, in cancer cells. Additionally, alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to inhibit the growth and proliferation of cancer cells in animal models. alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has also been found to have antimicrobial properties and has been shown to be effective against a range of bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to be relatively stable and can be stored for long periods of time without significant degradation. However, one limitation is that the exact mechanism of action of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol is not yet fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol. One area of interest is in the development of new drugs based on the structure of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol. Researchers are investigating the potential of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol derivatives as potential treatments for cancer and other diseases. Additionally, researchers are exploring the use of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol as a tool for studying various cellular processes and signaling pathways. Finally, researchers are investigating the potential of alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol as a diagnostic tool for detecting certain diseases.
Synthesemethoden
Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol can be synthesized using a multistep process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with N-(4-methoxybutyl)-N-methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to further chemical modifications to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of various diseases. alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been shown to exhibit antitumor activity and has been investigated as a potential treatment for cancer. Additionally, alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to have antimicrobial properties and has been studied as a potential treatment for bacterial infections.
Eigenschaften
CAS-Nummer |
13627-87-7 |
|---|---|
Produktname |
alpha-(((4-Methoxybutyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol |
Molekularformel |
C16H25NO4 |
Molekulargewicht |
295.37 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-(4-methoxybutylamino)propan-2-ol |
InChI |
InChI=1S/C16H25NO4/c1-16(18,12-17-9-5-6-10-19-2)15-11-20-13-7-3-4-8-14(13)21-15/h3-4,7-8,15,17-18H,5-6,9-12H2,1-2H3 |
InChI-Schlüssel |
MZLXCKVKXIYDHQ-UHFFFAOYSA-N |
SMILES |
CC(CNCCCCOC)(C1COC2=CC=CC=C2O1)O |
Kanonische SMILES |
CC(CNCCCCOC)(C1COC2=CC=CC=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



